molecular formula C10H15NO B143684 Anatoxin A CAS No. 64285-06-9

Anatoxin A

Cat. No.: B143684
CAS No.: 64285-06-9
M. Wt: 165.23 g/mol
InChI Key: SGNXVBOIDPPRJJ-UHFFFAOYSA-N
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Mechanism of Action

Anatoxin-a, also known as “1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone”, is a potent neurotoxin produced by several species of freshwater cyanobacteria . This compound has a significant impact on the nervous system and poses a threat to both human and animal health .

Target of Action

The primary target of Anatoxin-a is the nicotinic acetylcholine receptor (nAchR) . This receptor plays a crucial role in transmitting signals in the nervous system. Anatoxin-a mimics the binding of the receptor’s natural ligand, acetylcholine .

Mode of Action

Anatoxin-a interacts with its target, the nAchR, by mimicking the binding of acetylcholine . This interaction leads to the activation of the receptor, which in turn triggers a series of events in the nervous system .

Biochemical Pathways

Anatoxin-a affects the signaling pathways associated with the nAchR . The toxin’s binding to the receptor leads to the activation of downstream signaling pathways, which can result in various neurological symptoms .

Pharmacokinetics

It is known that the toxin can passively cross biological membranes and act rapidly on its target, the nachr .

Result of Action

The binding of Anatoxin-a to the nAchR can lead to a range of effects, including loss of coordination, muscular fasciculations, convulsions, and even death by respiratory paralysis . These effects are due to the disruption of normal signaling in the nervous system .

Action Environment

The action of Anatoxin-a can be influenced by various environmental factors. For instance, the toxin is produced by cyanobacteria that thrive in freshwater environments . Changes in these environments, such as increasing temperatures and nutrient runoff, can lead to more frequent and expansive cyanobacterial blooms, thereby increasing the amount of Anatoxin-a in the water .

Biochemical Analysis

Biochemical Properties

Anatoxin A plays a significant role in biochemical reactions. It acts as a potent agonist at the nicotinic acetylcholine receptor (nAchR), where it mimics the binding of the receptor’s natural ligand, acetylcholine . This interaction with nAchR is crucial for its neurotoxic effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can cause neurologic symptoms in humans following food poisoning . The toxin is able to cross passively biological membranes and act rapidly on nicotinic receptors . It can also cause loss of coordination, muscular fasciculations, convulsions, and death by respiratory paralysis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the nicotinic acetylcholine receptor (nAchR). It mimics the binding of the receptor’s natural ligand, acetylcholine . This binding leads to the activation of the receptor and subsequent physiological responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported that this compound can cause death in wild and domestic animals .

Metabolic Pathways

Given its role as a potent agonist at the nicotinic acetylcholine receptor (nAchR), it is likely that it interacts with enzymes or cofactors involved in neurotransmission .

Transport and Distribution

This compound can cross passively biological membranes

Subcellular Localization

Given its ability to cross biological membranes and its interaction with the nicotinic acetylcholine receptor (nAchR), it is likely that it localizes to regions of the cell where these receptors are present

Preparation Methods

Synthetic Routes and Reaction Conditions: Anatoxin-a can be synthesized through various chemical routes. One common method involves the cyclization of a precursor compound, followed by a series of reduction and oxidation reactions to form the bicyclic structure characteristic of anatoxin-a . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions.

Industrial Production Methods: Industrial production of anatoxin-a is primarily focused on its extraction from cyanobacterial cultures. The cyanobacteria are cultivated under controlled conditions to maximize the production of anatoxin-a. The compound is then extracted using solvent extraction methods, followed by purification through techniques such as liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Anatoxin-a undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions include various anatoxin-a derivatives, such as homoanatoxin-a and dihydroanatoxin-a, which may have different levels of toxicity and biological activity .

Scientific Research Applications

Anatoxin-a has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Anatoxin-a: Anatoxin-a is unique due to its rapid onset of action and high potency as a neurotoxin. Its ability to mimic acetylcholine and bind to nicotinic acetylcholine receptors with high affinity makes it a valuable compound for studying neurotoxicity and developing detection methods for cyanobacterial toxins .

Properties

CAS No.

64285-06-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3

InChI Key

SGNXVBOIDPPRJJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCC2CCC1N2

Isomeric SMILES

CC(=O)C1=CCC[C@@H]2CC[C@H]1N2

Canonical SMILES

CC(=O)C1=CCCC2CCC1N2

Color/Form

Oil

Key on ui other cas no.

64285-06-9

Pictograms

Irritant; Health Hazard

solubility

In water, 7.2X10+4 mg/L at 25 °C (est)

Synonyms

1-(1R,6R)-9-Azabicyclo[4.2.1]non-2-en-2-ylethanone;  (1R)-1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethanone;  (+)-Anatoxin a;  (+)-Anatoxin α;  Anatoxin I;  Anatoxin a;  Anatoxin a; 

vapor_pressure

5.8X10-3 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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